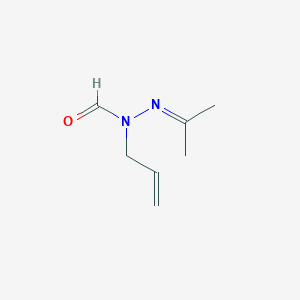

N-allyl-N'-(1-methylethylidene)formic hydrazide

Description

N-allyl-N'-(1-methylethylidene)formic hydrazide is a hydrazide derivative characterized by an allyl group at the N-position and a 1-methylethylidene moiety at the N'-position. Hydrazides are versatile compounds with applications ranging from corrosion inhibition () to medicinal chemistry, where they serve as ligands for metal complexes () or enzyme inhibitors (). The structural flexibility of hydrazides allows for tailored modifications, such as the introduction of electron-donating or withdrawing groups, which influence their physicochemical and biological properties.

Propriétés

IUPAC Name |

N-(propan-2-ylideneamino)-N-prop-2-enylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-4-5-9(6-10)8-7(2)3/h4,6H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVVGYJSRJXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN(CC=C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(1-methylethylidene)formic hydrazide typically involves the reaction of allyl hydrazine with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-allyl-N’-(1-methylethylidene)formic hydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The industrial process typically includes steps for purification and quality control to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

N-allyl-N’-(1-methylethylidene)formic hydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N-allyl-N’-(1-methylethylidene)formic hydrazide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from the reactions of N-allyl-N’-(1-methylethylidene)formic hydrazide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Applications De Recherche Scientifique

N-allyl-N’-(1-methylethylidene)formic hydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of N-allyl-N’-(1-methylethylidene)formic hydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Structural Differences :

- N-allyl-N'-(1-methylethylidene)formic hydrazide lacks the aromatic benzimidazole or coumarin moieties present in the above compounds but incorporates an allyl group, which may improve solubility or membrane permeability.

Acyl Hydrazides with Heterocyclic Motifs

- Quinoline-derived acyl hydrazides: Abbott Laboratories’ patent (US20060276505A1) highlights compounds like 3-chloro-1-adamantyl quinoline acyl hydrazides as potent P2X7 receptor antagonists, inhibiting IL-1β release in monocytic cells ().

Key Structural Differences :

Antimicrobial Activity

The allyl group may enhance lipid bilayer penetration, a trait critical for targeting intracellular pathogens.

Enzyme Inhibition and Receptor Antagonism

- HDAC3 inhibition : Hydrazide derivatives with aromatic linkers (e.g., compounds 1 and 2 in ) bind HDAC3 via bidentate chelation with zinc ions and hydrogen bonds with H134/Y298 residues.

- P2X7 receptor antagonism: Quinoline-derived acyl hydrazides () inhibit IL-1β release with IC₅₀ values in the nanomolar range, attributed to their adamantyl and quinoline groups.

Mechanistic Divergence : N-allyl-N'-(1-methylethylidene)formic hydrazide’s aliphatic substituents may favor interactions with hydrophobic enzyme pockets or membrane-bound receptors over metal-dependent enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.